Tert-butyl 2-methyl-4-oxobutanoate
Overview
Description
Tert-butyl 2-methyl-4-oxobutanoate: is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . . This compound is commonly used as a chemical reagent in various synthetic processes, particularly in the preparation of inhibitors and conjugates for biological applications.
Mechanism of Action
Target of Action
Tert-butyl 2-methyl-4-oxobutanoate is a chemical reagent The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound is used in the preparation of a potent bcl-2/bcl-xl inhibitor used in tumor inhibition . It is also used in the synthesis of potent small molecule-peptide conjugates in HIV-1 inhibition .
Biochemical Pathways
Given its use in the synthesis of a bcl-2/bcl-xl inhibitor, it may be involved in pathways related to apoptosis or programmed cell death .
Result of Action
Given its use in the synthesis of a bcl-2/bcl-xl inhibitor, it may contribute to the induction of apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It should be stored in a cool, dry, well-ventilated area away from incompatible substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-methyl-4-oxobutanoate can be synthesized through several methods. One common route involves the esterification of 2-methyl-4-oxobutanoic acid with tert-butanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-methyl-4-oxobutanoic acid.
Reduction: Formation of tert-butyl 2-methyl-4-hydroxybutanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Biology and Medicine: This compound is utilized in the synthesis of potent inhibitors, such as bcl-2/bcl-xl inhibitors , which are used in cancer research for inducing apoptosis in cancer cells. It is also involved in the synthesis of small molecule-peptide conjugates for HIV-1 inhibition.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of various active compounds makes it valuable in these sectors .
Comparison with Similar Compounds
- Tert-butyl 4-oxobutanoate
- Methyl 4-oxobutanoate
- Ethyl 4-oxobutanoate
Comparison: Tert-butyl 2-methyl-4-oxobutanoate is unique due to its specific structure, which includes a tert-butyl ester group and a methyl group at the 2-position. This structure imparts distinct reactivity and properties compared to similar compounds like tert-butyl 4-oxobutanoate, which lacks the methyl group at the 2-position . The presence of the methyl group can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(5-6-10)8(11)12-9(2,3)4/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOVYXBFXJPQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.